N-(benzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have also been evaluated for their anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include acetylation of benzothiazole in the presence of base NEt3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Application : Researchers have investigated its cytotoxic effects on tumor cell lines. Further studies could explore its mechanism of action and potential as an anticancer agent .
- Application : This compound, along with other benzo[d]thiazole derivatives, has been designed and evaluated as a potential quorum sensing inhibitor. Such inhibitors could help combat bacterial infections without directly acting as antibiotics .
- Application : Researchers can use this methodology to create novel heterocycles, expanding the toolbox for drug discovery and materials science .
- Application : This compound could serve as a ligand for MNPs, enabling efficient catalytic reactions. Its properties may enhance reaction rates and selectivity .
- Application : Understanding the crystal structure informs drug design, as it provides insights into molecular interactions and stability .
Antitumor and Cytotoxic Activity
Quorum Sensing Inhibition
Heterocycle Synthesis Methodology
Metal Nanoparticle Catalysis
Crystal Structure Insights
Drug Design and Optimization
Mechanism of Action
The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . The compounds were evaluated for anti-inflammatory activity and showed inhibition of COX-1 and COX-2 .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S.ClH/c1-13-12-15(25-20-13)17(23)22(7-6-21-8-10-24-11-9-21)18-19-14-4-2-3-5-16(14)26-18;/h2-5,12H,6-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGZNCIHUMZXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride |
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